molecular formula C38H32FN7O5 B12406172 Parp1/2/tnks1/2-IN-1

Parp1/2/tnks1/2-IN-1

Cat. No.: B12406172
M. Wt: 685.7 g/mol
InChI Key: KOTCFFVPFUIGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parp1/2/tnks1/2-IN-1 is a multi-target inhibitor that acts on poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, tankyrase 1, and tankyrase 2. This compound has shown significant potential in anti-tumor activity and inducing apoptosis . Poly (ADP-ribose) polymerase enzymes are involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. Tankyrases, on the other hand, are implicated in the regulation of protein stability and Wnt signaling pathway .

Preparation Methods

The synthesis of Parp1/2/tnks1/2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the methods involves the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to prepare the in vivo formula . The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Parp1/2/tnks1/2-IN-1 undergoes various chemical reactions, including inhibition of poly (ADP-ribose) polymerase and tankyrase enzymes. The compound exhibits favorable synergistic antitumor efficacy and induces apoptosis . Common reagents used in these reactions include dimethyl sulfoxide and polyethylene glycol 300. The major products formed from these reactions are typically the inhibited forms of the target enzymes, leading to the desired therapeutic effects.

Properties

Molecular Formula

C38H32FN7O5

Molecular Weight

685.7 g/mol

IUPAC Name

4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-N-[4-[(4-methoxyquinolin-8-yl)carbamoyl]phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C38H32FN7O5/c1-51-33-15-16-40-34-28(33)7-4-8-31(34)42-35(47)24-10-12-25(13-11-24)41-38(50)46-19-17-45(18-20-46)37(49)29-21-23(9-14-30(29)39)22-32-26-5-2-3-6-27(26)36(48)44-43-32/h2-16,21H,17-20,22H2,1H3,(H,41,50)(H,42,47)(H,44,48)

InChI Key

KOTCFFVPFUIGOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)NC(=O)C3=CC=C(C=C3)NC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Origin of Product

United States

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